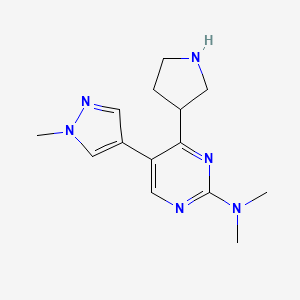

N,N-dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine

Description

N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine is a pyrimidine-based compound featuring three distinct substituents:

- Pyrrolidin-3-yl group at position 4, contributing to conformational flexibility and target interaction.

- 1-Methyl-1H-pyrazol-4-yl group at position 5, offering aromatic stacking interactions and metabolic stability.

Its synthesis likely involves Buchwald–Hartwig amination or Suzuki coupling, as seen in analogous compounds .

Properties

IUPAC Name |

N,N-dimethyl-5-(1-methylpyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6/c1-19(2)14-16-8-12(11-7-17-20(3)9-11)13(18-14)10-4-5-15-6-10/h7-10,15H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNXABCBAGXMDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=C(N=C2C3CCNC3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the pyrimidine and pyrrolidine moieties. Common synthetic routes include:

Condensation reactions: These reactions often involve the condensation of hydrazines with β-diketones or β-ketoesters to form the pyrazole core.

Cyclization reactions: Cyclization of intermediates containing the pyrimidine and pyrrolidine fragments is performed under acidic or basic conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution: Amines, alkyl halides, and strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles or pyrimidines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to N,N-dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine exhibit promising anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound's structural features may enhance its interaction with biological targets, leading to potential therapeutic effects against various cancers.

Case Study: Pyrazole Derivatives

A study published in Bioorganic & Medicinal Chemistry highlights the synthesis of pyrazole derivatives and their evaluation against cancer cell lines. The findings suggest that modifications to the pyrazole ring can significantly impact biological activity, indicating that this compound could be optimized for enhanced efficacy against specific cancer types .

Neurological Research

Cognitive Enhancement

The compound has been investigated for its potential role in cognitive enhancement and neuroprotection. Pyrimidine derivatives have been shown to modulate neurotransmitter systems, which may improve cognitive functions and protect against neurodegenerative diseases.

Case Study: Neuroprotective Effects

In a study focusing on neuroprotective agents, researchers found that certain pyrimidine derivatives demonstrated the ability to reduce oxidative stress in neuronal cells. This suggests that this compound could be a candidate for further research in treating conditions like Alzheimer’s disease .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Properties

Recent investigations have revealed that compounds with similar structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the pyrazole moiety is believed to contribute to this activity.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Agricultural Applications

Pesticidal Properties

There is emerging evidence that certain pyrimidine derivatives may serve as effective pesticides or herbicides due to their ability to disrupt specific biological pathways in pests.

Case Study: Pesticide Development

A study explored the synthesis of novel pyrimidine-based compounds for agricultural use, demonstrating their effectiveness in controlling pest populations while minimizing environmental impact. The findings suggest that this compound could be further developed as a biopesticide .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological processes. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Pyrazole vs. Thiazole : Pyrazole-substituted compounds (e.g., Compound 17) exhibit higher kinase inhibition potency compared to thiazole derivatives (e.g., Compound 21), likely due to pyrazole’s smaller size and improved binding pocket fit .

- Pyrrolidine vs.

- Chlorine/Fluorine Substitution : Halogenation at position 5 (e.g., Compound 17 with Cl, Compound 35 in with F) improves inhibitory activity but may reduce metabolic stability .

Physicochemical and Pharmacokinetic Properties

- Solubility: The target compound’s dimethylamino and pyrrolidine groups enhance aqueous solubility compared to tert-butyl-thiazole derivatives (e.g., Compound 21, m.p. 115°C) .

- Metabolic Stability : The 1-methylpyrazole group in the target compound may reduce oxidative metabolism compared to unsubstituted pyridines (e.g., triazol-3-amines in ).

Biological Activity

N,N-dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological properties. The synthesis typically involves the reaction of 1-methyl-1H-pyrazole with various pyrimidine precursors. A study demonstrated a method to synthesize related compounds under mild conditions, yielding products suitable for further functionalization into potential AMPK inhibitors for anticancer applications .

Anticancer Potential

Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit various kinases implicated in cancer progression. The specific compound has been assessed for its ability to inhibit AMPK (AMP-activated protein kinase), which plays a crucial role in cellular energy homeostasis and is a target for cancer therapy .

Kinase Inhibition

The compound has been evaluated against essential kinases such as PfGSK3 and PfPK6, which are targets for antimalarial therapies. In vitro studies reported IC50 values that indicate substantial inhibition of these kinases, suggesting the compound's potential as an antimalarial agent as well .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Kinase Activity : The compound's structure allows it to bind effectively to ATP-binding sites on kinases, thereby blocking their activity.

- Cell Cycle Arrest : Some studies suggest that pyrazolo[1,5-a]pyrimidines can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have highlighted the efficacy of this compound and its analogs:

- Antimalarial Activity : A study identified novel 2,4,5-trisubstituted pyrimidines that showed potent activity against malaria parasites. The specific compound demonstrated an EC50 value in the nanomolar range against blood-stage parasites .

- Anticancer Studies : Research has shown that modifications on the pyrrolidine ring can significantly affect the activity against specific kinases involved in cancer pathways. For example, opening the pyrrolidine ring reduced activity against PfGSK3 but improved potency against PfPK6 .

Data Table: Biological Activity Summary

| Compound Name | Target Kinase | IC50 Value (nM) | Activity Type |

|---|---|---|---|

| This compound | PfGSK3 | 181 ± 4 | Inhibitory |

| N,N-dimethyl analogs | PfPK6 | 698 ± 66 | Inhibitory |

| Related Pyrazolo Compounds | AMPK | Not specified | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.